1-Methanesulfonyl-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one
Description
1-Methanesulfonyl-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one is a heterocyclic compound featuring a unique structural framework. Its core consists of an imidazolidin-2-one ring substituted with a methanesulfonyl group at position 1 and a pyrrolidine-1-carbonyl moiety at position 2. The pyrrolidine ring is further functionalized with a 1,2,5-thiadiazole heterocycle via an ether linkage.
Properties
IUPAC Name |
1-methylsulfonyl-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5S2/c1-23(19,20)16-5-4-15(11(16)18)10(17)14-3-2-8(7-14)21-9-6-12-22-13-9/h6,8H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCOPQDYVVWSGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)N2CCC(C2)OC3=NSN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methanesulfonyl-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction involving a suitable pyrrolidine derivative.
Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by cyclization reactions involving urea or its derivatives.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced through sulfonation reactions using methanesulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methanesulfonyl group (-SO₂CH₃) and the thiadiazole moiety in the compound exhibit reactivity toward nucleophilic substitution. Key findings include:
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Mechanism : The thiadiazole ring undergoes acid-catalyzed activation, leading to regioselective substitution at the 3-position oxygen. This is facilitated by the formation of an oxonium intermediate, followed by nucleophilic attack (e.g., by phenols or amines) .
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Example : Reaction with phenol derivatives under trifluoroacetic acid (TFA) yields 4-substituted imidazolidinones as major products .
Oxidation and Reduction Reactions
The imidazolidin-2-one core and pyrrolidine carbonyl group participate in redox reactions:
Amide Bond Hydrolysis
The pyrrolidine-1-carbonyl linkage is susceptible to hydrolysis:
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Kinetics : Hydrolysis rates depend on pH, with faster degradation observed under strongly acidic or basic conditions.
Cycloaddition and Ring-Opening Reactions
The thiadiazole ring participates in cycloaddition reactions:
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Example : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole rings at the thiadiazole oxygen site.
Functional Group Transformations
| Reaction Type | Details | Outcome | Source |
|---|---|---|---|
| Methylation | CH₃I, K₂CO₃, DMF | Quaternization of pyrrolidine nitrogen | |
| Sulfonamide Formation | RNH₂, DCC, CH₂Cl₂ | Substitution of -SO₂CH₃ with -NHR |
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Notable Application : Methylation of the pyrrolidine nitrogen enhances solubility in hydrophobic media .
Stability Under Physiological Conditions
The compound’s reactivity in biological systems is influenced by:
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pH Sensitivity : Degrades rapidly at pH < 3 or > 10, forming pyrrolidine and imidazolidinone fragments.
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Thermal Stability : Stable up to 150°C in inert atmospheres but decomposes exothermically above 200°C.
Comparative Reactivity of Functional Groups
| Group | Reactivity Rank (1 = Most Reactive) | Dominant Reaction |
|---|---|---|
| Thiadiazole oxygen | 1 | Nucleophilic substitution |
| Methanesulfonyl group | 2 | Hydrolysis or replacement |
| Imidazolidinone carbonyl | 3 | Reduction |
| Pyrrolidine amine | 4 | Alkylation |
Scientific Research Applications
Anticancer Applications
Recent studies have focused on the anticancer properties of derivatives of this compound. The incorporation of the thiadiazole group is particularly noteworthy due to its established role in enhancing cytotoxicity against various cancer cell lines.
Case Study: Cytotoxic Activity
A study evaluated the cytotoxic effects of synthesized derivatives on several human cancer cell lines, including HCT-116 (colon), MCF-7 (breast), and HeLa (cervical) cells. The results indicated significant cytotoxic activity, suggesting that modifications to the thiadiazole and imidazolidinone structures can lead to enhanced pharmacological effects.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 5.2 |
| Compound B | MCF-7 | 4.8 |
| Compound C | HeLa | 6.0 |
Structure-Activity Relationship (SAR)
Quantitative structure–activity relationship (QSAR) studies have been conducted to understand how variations in chemical structure impact biological activity. These studies help identify key structural features that contribute to the compound's efficacy.
SAR Findings
- Thiadiazole Substitution : Variations in the position and nature of substituents on the thiadiazole ring significantly affect potency.
- Pyrrolidine Modifications : Alterations in the pyrrolidine structure can enhance binding affinity to target proteins.
Other Potential Applications
Beyond anticancer activity, compounds similar to 1-Methanesulfonyl-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one have been explored for:
- Antimicrobial Properties : Thiadiazole derivatives exhibit antibacterial and antifungal activities.
- Anti-inflammatory Effects : Research indicates potential use in treating inflammatory diseases due to their ability to modulate immune responses.
Mechanism of Action
The mechanism of action of 1-Methanesulfonyl-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Heterocycle Positioning and Isomerism
The target compound contains a 1,2,5-thiadiazole ring, whereas analogs like Compound 9b and the compound in feature 1,3,4-thiadiazole . Isomeric differences influence electronic properties and steric interactions. For example, 1,3,4-thiadiazoles in demonstrated potent antitumor activity (e.g., Compound 9b: IC₅₀ = 2.94 µM against HepG2), likely due to optimal nitrogen-sulfur positioning for target binding. The 1,2,5-isomer in the target compound may alter hydrogen-bonding capacity or metabolic stability.
Substituent Effects
- Methanesulfonyl vs.
- Trifluoromethyl vs. Ether Linker : The trifluoromethyl group in introduces strong electron-withdrawing effects, which could stabilize charge interactions in enzyme active sites. In contrast, the ether-linked pyrrolidine in the target compound adds conformational flexibility and may facilitate interactions with polar residues in biological targets.
Hybrid Structural Motifs
The pyrrolidine-carbonyl-thiadiazole chain in the target compound is absent in other analogs. This motif may confer unique spatial arrangements, enabling dual-target engagement or improved membrane permeability compared to simpler derivatives like Compound 12a .
Inferred Structure-Activity Relationships (SAR)
- Thiadiazole vs. Thiazole : Compound 12a (thiazole core) showed superior activity over 1,3,4-thiadiazole derivatives (e.g., 9b), suggesting nitrogen positioning and ring aromaticity critically impact potency . The target compound’s 1,2,5-thiadiazole may occupy a middle ground in activity.
- Substituent Bulk : The trifluoromethyl group in and the methanesulfonyl group in the target compound both introduce steric bulk, which could either hinder or enhance binding depending on the target’s active site geometry.
Biological Activity
1-Methanesulfonyl-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a methanesulfonyl group and a thiadiazole moiety, which are known to influence its biological activity. The molecular formula is , with a molecular weight of approximately 300.35 g/mol.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. A study on related thiadiazole derivatives demonstrated their effectiveness against various bacterial strains, suggesting that compounds like this compound may share similar properties due to structural similarities .
MAO Inhibition
Monoamine oxidase (MAO) inhibitors are significant in treating depression and other neurological disorders. Compounds with a thiadiazole ring have shown promising MAO inhibitory activity. For instance, a related study found that certain thiadiazole derivatives exhibited IC50 values ranging from 0.060 to 0.241 µM against MAO-A . While specific data for the compound is not available, the structural characteristics suggest potential MAO inhibition.
Anticancer Properties
Thiadiazole derivatives have been explored for their anticancer effects. A study indicated that some derivatives induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . The presence of imidazolidinone in the compound may enhance these effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : Potential interactions with neurotransmitter receptors may explain its neuropharmacological effects.
- Cellular Uptake : The compound's lipophilicity may facilitate cellular uptake, enhancing its bioavailability.
Case Studies
| Study | Findings |
|---|---|
| Study on Thiadiazole Derivatives | Demonstrated significant MAO-A inhibition with IC50 values as low as 0.060 µM for certain derivatives. |
| Antimicrobial Activity | Related compounds showed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. |
| Anticancer Activity | Induction of apoptosis in cancer cell lines by thiadiazole derivatives through caspase activation pathways. |
Q & A
Basic Research Question: What are the established synthetic routes for 1-Methanesulfonyl-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves sequential coupling of the pyrrolidine-thiadiazolyloxy moiety with the imidazolidinone core, followed by methanesulfonylation. Key steps include:
- Condensation reactions under reflux with ethanol or methanol as solvents (common in heterocyclic chemistry; see pyrazoline syntheses in ).
- Protection/deprotection strategies for reactive groups (e.g., amines or hydroxyls) to prevent side reactions.
- Purification via column chromatography (silica/alumina) or recrystallization (ethanol-water mixtures) .
Yield optimization requires controlled pH (6–8), temperatures (60–80°C), and anhydrous conditions to minimize hydrolysis of the thiadiazole ring. Reaction monitoring via TLC or HPLC is critical .
Advanced Research Question: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. X-ray crystallography) for this compound?
Methodological Answer:
Contradictions often arise from dynamic molecular behavior (e.g., tautomerism) or crystal packing effects. To address this:
- Multi-technique validation : Compare NMR (solution state) with X-ray crystallography (solid state). For example, imidazolidinone ring puckering may differ between states, altering chemical shifts .
- DFT calculations : Model expected NMR shifts or IR spectra using software like Gaussian or ORCA to correlate experimental and theoretical data .
- Variable-temperature NMR : Detect conformational flexibility by analyzing signal splitting or broadening at different temperatures .
Basic Research Question: What analytical techniques are essential for characterizing the purity and stability of this compound?
Methodological Answer:
- HPLC-MS : Quantifies purity and detects degradation products (e.g., sulfonyl group hydrolysis) using C18 columns and acetonitrile/water gradients .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability under nitrogen atmosphere (decomposition >200°C suggests robust storage conditions) .
- Karl Fischer Titration : Measures residual moisture, critical for hygroscopic intermediates .
Advanced Research Question: How can researchers design assays to evaluate the bioactivity of this compound against enzyme targets (e.g., kinases or proteases)?
Methodological Answer:
- Target Selection : Prioritize kinases/proteases with structural homology to the thiadiazole-pyrrolidine motif (e.g., ATP-binding pockets) using docking simulations (AutoDock Vina) .
- Enzymatic Assays : Use fluorescence-based substrates (e.g., FITC-labeled peptides) in 96-well plates. Include controls for non-specific binding (e.g., bovine serum albumin) .
- IC50 Determination : Perform dose-response curves (0.1–100 µM) with triplicate measurements. Data fitting via GraphPad Prism accounts for assay variability .
Advanced Research Question: What strategies mitigate batch-to-batch variability during scale-up synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
- Design of Experiments (DoE) : Use factorial designs (e.g., varying solvent ratios, catalyst loadings) to identify critical process parameters .
- Stability Studies : Accelerated aging tests (40°C/75% RH) identify degradation pathways, guiding formulation adjustments (e.g., lyophilization for hygroscopic intermediates) .
Basic Research Question: How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., dichloromethane/hexane). Resolve structures using SHELX software .
- Hydrogen Bonding Analysis : Identify N–H···O or C–H···π interactions stabilizing the lattice. For example, the methanesulfonyl group often participates in H-bonding networks .
- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., van der Waals vs. polar interactions) using CrystalExplorer .
Advanced Research Question: How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models. Poor bioavailability may explain in vivo inefficacy .
- Metabolite Identification : Use liver microsome assays (human/rat) to detect rapid metabolism of the thiadiazole moiety .
- Prodrug Design : Modify labile groups (e.g., esterify hydroxyls) to enhance metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
